molecular formula C21H23N3O4 B11639964 ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate

ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B11639964
M. Wt: 381.4 g/mol
InChI Key: WEVDNGDCTGDNSC-UHFFFAOYSA-N
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Description

ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-METHOXY-1H-INDOLE-2-CARBOXYLATE: is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-METHOXY-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the benzylamino and acetamido groups. The final step involves the esterification of the carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-METHOXY-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-METHOXY-1H-INDOLE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-METHOXY-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-METHOXY-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer effects.

    5-Methoxyindole-2-carboxylic acid:

The uniqueness of ETHYL 3-[2-(BENZYLAMINO)ACETAMIDO]-5-METHOXY-1H-INDOLE-2-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 3-[[2-(benzylamino)acetyl]amino]-5-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C21H23N3O4/c1-3-28-21(26)20-19(16-11-15(27-2)9-10-17(16)23-20)24-18(25)13-22-12-14-7-5-4-6-8-14/h4-11,22-23H,3,12-13H2,1-2H3,(H,24,25)

InChI Key

WEVDNGDCTGDNSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CNCC3=CC=CC=C3

Origin of Product

United States

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